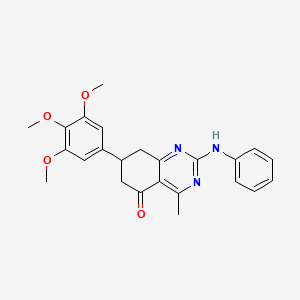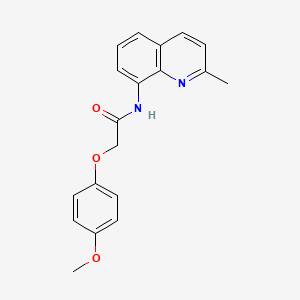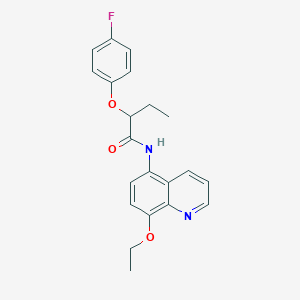![molecular formula C19H14N2O3S B11337272 6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11337272.png)
6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile ist eine komplexe organische Verbindung, die einen Furanring, einen Pyridinring und eine Methoxyphenylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensation von Furan-2-carbaldehyd mit 2-(4-Methoxyphenyl)-2-oxoethylthiol in Gegenwart einer Base, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 3-Cyanopyridin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril und können eine Erwärmung erfordern, um die Reaktion zu beschleunigen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der organischen Synthese, wie die Verwendung von Durchflussreaktoren und die Optimierung von Reaktionsbedingungen für die Skalierung, wären jedoch anwendbar.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dion-Derivate zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um primäre Amine zu bilden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid in aprotischen Lösungsmitteln.
Hauptprodukte
Oxidation: Furan-2,5-dion-Derivate.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder antikanzerogenen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber es wird vermutet, dass die Struktur der Verbindung es ihr ermöglicht, mit mehreren biologischen Systemen zu interagieren.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(Furan-2-yl)-2-{[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- 6-(Furan-2-yl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- 6-(Furan-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
Einzigartigkeit
Die Einzigartigkeit von 6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Methoxygruppe kann seine Bioaktivität im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten erhöhen.
Eigenschaften
Molekularformel |
C19H14N2O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6-(furan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2O3S/c1-23-15-7-4-13(5-8-15)17(22)12-25-19-14(11-20)6-9-16(21-19)18-3-2-10-24-18/h2-10H,12H2,1H3 |
InChI-Schlüssel |
KUKYOSVZHOKOCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337197.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)

![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11337251.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11337257.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337258.png)

![2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337271.png)
